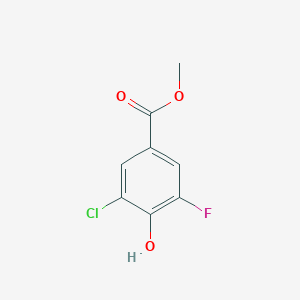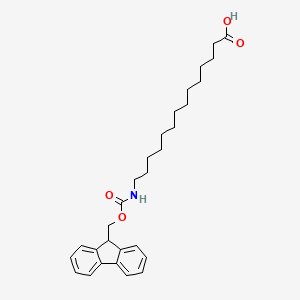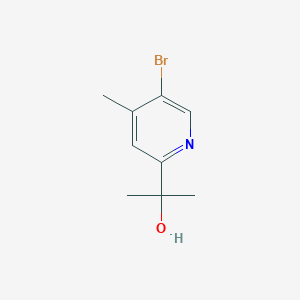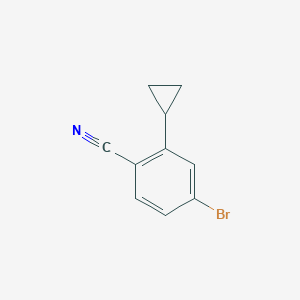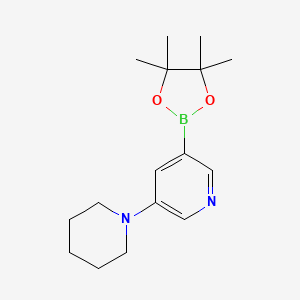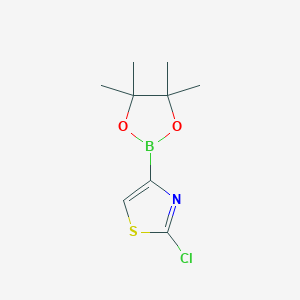
1-Bromo-3-cyclopentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-cyclopentylbenzene is a chemical compound with the CAS Number: 19920-76-4 . It has a molecular weight of 225.13 and its IUPAC name is 1-bromo-3-cyclopentylbenzene . The compound is typically stored at temperatures between 2-8°C and is usually in liquid form .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-cyclopentylbenzene is1S/C11H13Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Bromo-3-cyclopentylbenzene has a molecular weight of 225.125 . It has a density of 1.3±0.1 g/cm3 . The boiling point of the compound is 270.1±19.0 °C at 760 mmHg . The compound is in liquid form .Scientific Research Applications
Advanced Battery Science
Lastly, 1-Bromo-3-cyclopentylbenzene might be involved in the research and development of advanced battery technologies. Its derivatives could be used in the design of new electrolytes or as part of electrode materials to improve the performance and longevity of batteries.
Each of these applications demonstrates the versatility and importance of 1-Bromo-3-cyclopentylbenzene in scientific research across various fields. Its role as a fundamental building block in chemical synthesis underpins its widespread use in advancing scientific knowledge and technological innovation .
Safety and Hazards
The safety information for 1-Bromo-3-cyclopentylbenzene includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards related to skin irritation, serious eye irritation, and respiratory irritation respectively. The precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle exposure to the compound.
properties
IUPAC Name |
1-bromo-3-cyclopentylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDXDKHEWUGZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-cyclopentylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

